molecular formula C9H9Cl B1582996 Cinnamyl chloride CAS No. 21087-29-6

Cinnamyl chloride

Cat. No. B1582996
CAS RN: 21087-29-6
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-QPJJXVBHSA-N
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Description

Synthesis Analysis

Cinnamyl chloride can be synthesized through various methods. One such method involves the reaction of cinnamoyl chloride with styryl carbinol in the presence of dry ether and triethylamine . Another method involves the reaction of cinnamyl chloride with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF .


Molecular Structure Analysis

The molecular structure of cinnamyl chloride consists of a cinnamoyl group attached to a chloride atom. The molecular formula is C9H7ClO and the molecular weight is 152.62 .


Chemical Reactions Analysis

Cinnamyl chloride reacts regioselectively with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF to afford the α-substitution product . It has also been used in the enantioselective total synthesis of helioporins C and E, bioactive marine diterpenes .


Physical And Chemical Properties Analysis

Cinnamyl chloride is a liquid with a molecular weight of 152.62. Its linear formula is C6H5CH=CHCH2Cl . The density of cinnamyl chloride is 1.096 g/mL at 25 °C . The boiling point is 108 °C/12 mmHg and the melting point is -19 °C .

Scientific Research Applications

C6H5CH=CHCH2Cl C_6H_5CH=CHCH_2Cl C6​H5​CH=CHCH2​Cl

and has several applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:

Synthesis of Bioactive Marine Diterpenes

Cinnamyl chloride is used in the enantioselective total synthesis of helioporins C and E . These compounds are bioactive marine diterpenes, which are a class of compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Organic Synthesis

In organic chemistry, cinnamyl chloride serves as an alkylating agent . It reacts regioselectively with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst in tetrahydrofuran (THF) to afford the α-substitution product . This reaction is valuable for creating complex molecules with high precision.

Safety and Hazards

Cinnamyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

[(E)-3-chloroprop-1-enyl]benzene
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InChI

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
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InChI Key

IWTYTFSSTWXZFU-QPJJXVBHSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CCCl
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCl
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Molecular Formula

C9H9Cl
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DSSTOX Substance ID

DTXSID70175315
Record name Cinnamyl chloride
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Molecular Weight

152.62 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS]
Record name Cinnamyl chloride
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Record name trans-Cinnamyl chloride
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Product Name

Cinnamyl chloride

CAS RN

21087-29-6, 2687-12-9
Record name Cinnamyl chloride
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Record name Benzene, (3-chloro-1-propen-1-yl)-
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Record name (3-chloroprop-1-enyl)benzene
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Record name [(1E)-3-chloroprop-1-en-1-yl]benzene
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Record name CINNAMYL CHLORIDE
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Synthesis routes and methods

Procedure details

According to the same manner as described in Example 6, p-chloromethylstyrene (82.5 g, 0.541 mole) and styrene (18.8 g, 0.181 mole) were polymerized by using azobis-iso-butyronitrile (1 g) to obtain a copolymer of chloromethylstyrene and styrene as white powder, yield 80%. The structure was confirmed by IR and NMR spectra.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cinnamyl chloride?

A1: The molecular formula of cinnamyl chloride is C9H9Cl, and its molecular weight is 152.62 g/mol.

Q2: What are the key spectroscopic features of cinnamyl chloride?

A2: Cinnamyl chloride can be characterized by its 1H NMR spectrum, which exhibits characteristic signals in the range of δ 7.0–7.8 ppm for the aromatic protons, a doublet of triplets at δ 6.40 ppm for the vinyl proton, a doublet at δ 5.13 ppm, and a doublet at δ 3.83 ppm. []

Q3: How does the presence of the unsaturated group in cinnamyl chloride influence its reactivity in SN2 reactions compared to 2-arylethyl chlorides?

A3: The presence of the conjugated double bond in cinnamyl chloride leads to a rate enhancement of 102-103 times compared to 2-arylethyl chlorides in SN2 chlorine isotopic exchange reactions with tetraethylammonium chloride-36Cl in acetonitrile. [] This enhanced reactivity is attributed to the ability of the unsaturated group to stabilize the transition state of the SN2 reaction.

Q4: How does cinnamyl chloride participate in ruthenium-catalyzed allylation reactions?

A4: Cinnamyl chloride serves as an allylating agent in ruthenium-catalyzed reactions with aromatic compounds like benzene, toluene, and anisole, yielding allylated products with high regioselectivity. [, ] Cationic thiolate-bridged diruthenium(III, III) complexes are particularly effective catalysts for these transformations.

Q5: How do the steric and electronic properties of substituents on the allylic system of cinnamyl chloride affect the stereoselectivity of palladium-catalyzed allylic substitutions?

A5: Density functional theory calculations at the B3PW91/DZ+P level reveal that steric and electronic effects of substituents on the allylic system significantly influence the stereochemical outcome in palladium-catalyzed allylic substitutions involving cinnamyl chloride. [] The lowest energy pathway favors the formation of the branched allylic isomer with the phenyl groups in an anti configuration, aligning with experimental observations.

Q6: Can cinnamyl chloride be electrocarboxylated?

A6: Yes, cinnamyl chloride can be electrocarboxylated with CO2 using a silver-encapsulated copper salen complex as a cathode catalyst. This reaction produces β,γ-unsaturated carboxylic acids with excellent yield and moderate selectivity. []

Q7: How does cinnamyl chloride react with Grignard reagents in the presence of copper catalysts?

A7: Cinnamyl chloride undergoes highly selective SN2′-type allylic substitution reactions with Grignard reagents when copper catalysts are employed. [, ] The use of chiral phosphine-phosphite ligands, particularly TADDOL-derived ligands, in conjunction with copper(I) bromide dimethyl sulfide (CuBr·SMe2) enables these reactions to proceed with exceptional regio- and enantioselectivity, affording (1-alkyl-allyl)benzene derivatives with up to 99% ee. []

Q8: What is the role of cinnamyl chloride in mixed metal vinyl stabilizer systems for poly(vinyl chloride) (PVC)?

A8: Cinnamyl chloride, serving as a model compound for degrading PVC, helps elucidate the synergistic effects in mixed metal stabilizer systems. Studies demonstrate that in blends of antimony tris(isooctyl thioglycolate) and calcium octoate, cinnamyl chloride reacts primarily to yield calcium chloride and cinnamyl octoate. [] This suggests that antimony mercaptides act as phase-transfer catalysts for calcium stearate, contributing to PVC stabilization.

Q9: How does the electronic nature of substituents on cinnamyl chloride influence the rate of chlorine isotopic exchange reactions?

A10: Studies on chlorine isotopic exchange reactions of substituted cinnamyl chlorides with tetraethylammonium chloride-36Cl in acetonitrile revealed that electron-donating groups accelerate the reaction rate. [] This observation suggests that the reaction proceeds through a mechanism where electron withdrawal from the reaction center (the carbon attached to chlorine) is favored, aligning with the characteristics of an SN2 reaction.

Q10: How do computational methods contribute to understanding the regio- and stereoselectivity in palladium-catalyzed reactions of cinnamyl chloride?

A11: Density functional theory calculations have been instrumental in elucidating the mechanistic details governing the regio- and stereoselectivity of palladium-catalyzed electrophilic substitutions involving cinnamyl chloride. [] These computational studies reveal that the electrophilic attack proceeds through a six-membered cyclic transition state with a pronounced chair conformation. The regioselectivity is governed by the phenyl group's location on the η1-allyl moiety, while the stereoselectivity is determined by the relative configuration of phenyl substituents across the forming carbon-carbon bond.

Q11: Can cinnamyl chloride be utilized in the synthesis of natural products?

A12: Yes, the enantioselective Cu-catalyzed allylic substitution of cinnamyl chloride with MeMgBr, utilizing a Taddol-derived chiral phosphine-phosphite ligand, provides access to the chiral key intermediate in the synthesis of the sesquiterpene (–)-α-cedrene. []

Q12: Does cinnamyl chloride find applications in the synthesis of pharmacologically relevant compounds?

A13: Cinnamyl chloride has been used as a starting material in the synthesis of various biologically active compounds, including: - N,N-dimethyl-N-benzyl ammonium chloride cinnamides, which exhibited plant growth retardant activity. [] - Enantiomerically pure C8c–C15 monoseco analogues of the alkaloids cryptopleurine and julandine, demonstrating potent anti-angiogenic properties. []

Q13: What are the potential applications of photocatalyzed reactions involving cinnamyl chloride?

A14: Photocatalysis offers a unique approach to transforming cinnamyl chloride. For instance, visible light irradiation of cinnamyl chloride in the presence of an iridium photocatalyst facilitates a diastereoselective isomerization to produce strained cyclopropanes. [] This reaction, proceeding through a radical mechanism involving C-Cl bond homolysis, highlights the potential of photocatalysis to unlock unconventional reactivity pathways for cinnamyl chloride.

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